molecular formula C8H10N2O B12873797 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine

Katalognummer: B12873797
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: YLXYMPXQKKQHKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine is a heterocyclic compound that features both a furan ring and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines under acidic or basic conditions to form the pyrrolidine ring. For instance, the reaction of 2-furylamine with an appropriate aldehyde or ketone under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the cyclization process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

3-(furan-2-yl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C8H10N2O/c9-8-4-6(5-10-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H2,9,10)

InChI-Schlüssel

YLXYMPXQKKQHKY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN=C1N)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.